molecular formula C11H12N2O B1274923 3-(4-Ethylphenyl)-1,2-oxazol-5-amine CAS No. 1020955-20-7

3-(4-Ethylphenyl)-1,2-oxazol-5-amine

Cat. No.: B1274923
CAS No.: 1020955-20-7
M. Wt: 188.23 g/mol
InChI Key: WZBGIZPUUZIMTP-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-1,2-oxazol-5-amine is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This compound is characterized by the presence of an ethyl group attached to the phenyl ring, which is further connected to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine typically involves the cyclization of appropriate precursors One common method is the reaction of 4-ethylbenzoyl chloride with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the oxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, reagents, and reaction conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethylphenyl)-1,2-oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the 5-position of the oxazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Oxazole derivatives with various functional groups

    Reduction: Amine derivatives

    Substitution: Functionalized oxazole compounds

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-1,2-oxazol-5-amine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or receptors involved in inflammatory pathways, thereby exerting its anti-inflammatory effects. The compound’s structure allows it to interact with various biomolecules, leading to its diverse biological activities.

Comparison with Similar Compounds

3-(4-Ethylphenyl)-1,2-oxazol-5-amine can be compared with other oxazole derivatives, such as:

    3-Phenyl-1,2-oxazol-5-amine: Lacks the ethyl group, which may affect its biological activity and chemical reactivity.

    3-(4-Methylphenyl)-1,2-oxazol-5-amine: Contains a methyl group instead of an ethyl group, leading to differences in steric and electronic properties.

    3-(4-Chlorophenyl)-1,2-oxazol-5-amine: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

Properties

IUPAC Name

3-(4-ethylphenyl)-1,2-oxazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-2-8-3-5-9(6-4-8)10-7-11(12)14-13-10/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBGIZPUUZIMTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60395666
Record name 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020955-20-7
Record name 3-(4-Ethylphenyl)-1,2-oxazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60395666
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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